molecular formula C14H13ClSi B102834 Diphenylvinylchlorosilane CAS No. 18419-53-9

Diphenylvinylchlorosilane

Cat. No.: B102834
CAS No.: 18419-53-9
M. Wt: 244.79 g/mol
InChI Key: PLMTWHZZBPGADP-UHFFFAOYSA-N
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Description

Diphenylvinylchlorosilane is an organosilicon compound with the chemical formula

C14H13ClSiC_{14}H_{13}ClSiC14​H13​ClSi

. It is characterized by the presence of a vinyl group attached to a silicon atom, which is also bonded to two phenyl groups and one chlorine atom. This compound is of interest in various fields due to its unique chemical properties and reactivity.

Scientific Research Applications

Chemistry

In chemistry, diphenylvinylchlorosilane is used as a precursor for the synthesis of various organosilicon compounds. It serves as a building block for the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials.

Biology

In biological research, this compound derivatives are explored for their potential use in drug delivery systems. The unique properties of organosilicon compounds, such as biocompatibility and stability, make them suitable for biomedical applications.

Medicine

In medicine, this compound derivatives are investigated for their potential use in the development of new pharmaceuticals. The ability to modify the silicon atom with various functional groups allows for the design of compounds with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of silicone-based materials. These materials are widely used in applications such as sealants, adhesives, and coatings due to their excellent thermal stability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action for Diphenylvinylchlorosilane is not explicitly stated in the literature. As an organosilicon compound, its reactivity is likely influenced by the silicon atom’s ability to form stable bonds with a variety of other elements .

Safety and Hazards

Diphenylvinylchlorosilane should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Diphenylvinylchlorosilane are not mentioned in the literature, organosilicon compounds are of interest in various fields, including materials science and medicinal chemistry. Their unique properties make them valuable for the development of new synthetic methods and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylvinylchlorosilane can be synthesized through several methods. One common approach involves the reaction of diphenylvinylsilane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane product.

Example Reaction:

(C6H5)2SiCH=CH2+SOCl2(C6H5)2SiCH=CH2Cl+SO2+HCl\text{(C}_6\text{H}_5\text{)}_2\text{SiCH=CH}_2 + \text{SOCl}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{SiCH=CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} (C6​H5​)2​SiCH=CH2​+SOCl2​→(C6​H5​)2​SiCH=CH2​Cl+SO2​+HCl

Industrial Production Methods

In industrial settings, this compound is often produced through the direct chlorination of diphenylvinylsilane using chlorine gas. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diphenylvinylchlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as alcohols, amines, or thiols, forming corresponding silane derivatives.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Polymerization Reactions: The vinyl group can also undergo polymerization, leading to the formation of organosilicon polymers.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base (e.g., pyridine) to neutralize the by-product hydrochloric acid.

    Addition Reactions: Often performed under mild conditions with the addition of catalysts to facilitate the reaction.

    Polymerization Reactions: Initiated by free radicals or other polymerization initiators under controlled conditions.

Major Products Formed

    Substitution Reactions: Formation of silane derivatives such as diphenylvinylalkoxysilane, diphenylvinylaminosilane, etc.

    Addition Reactions: Formation of addition products such as this compound derivatives.

    Polymerization Reactions: Formation of organosilicon polymers with varying molecular weights and properties.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethylchlorosilane: Similar structure but with a methyl group instead of a vinyl group.

    Diphenyldichlorosilane: Contains two chlorine atoms instead of one.

    Vinyltrichlorosilane: Contains three chlorine atoms and one vinyl group.

Uniqueness

Diphenylvinylchlorosilane is unique due to the presence of both phenyl and vinyl groups attached to the silicon atom. This combination of functional groups imparts distinct reactivity and properties to the compound, making it versatile for various applications. The vinyl group allows for polymerization and addition reactions, while the phenyl groups provide stability and compatibility with organic systems.

Properties

IUPAC Name

chloro-ethenyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClSi/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMTWHZZBPGADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885039
Record name Benzene, 1,1'-(chloroethenylsilylene)bis-
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Molecular Weight

244.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18419-53-9
Record name 1,1′-(Chloroethenylsilylene)bis[benzene]
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Record name Chlorodiphenylvinylsilane
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Record name Chlorodiphenylvinylsilane
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Record name Benzene, 1,1'-(chloroethenylsilylene)bis-
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Record name Benzene, 1,1'-(chloroethenylsilylene)bis-
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Record name Chlorodiphenylvinylsilane
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Record name CHLORODIPHENYLVINYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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